7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Brand Name: Vulcanchem
CAS No.: 740842-79-9
VCID: VC2864461
InChI: InChI=1S/C10H12N2O2.ClH/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11H,1-3,6H2;1H
SMILES: C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol

7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

CAS No.: 740842-79-9

Cat. No.: VC2864461

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride - 740842-79-9

Specification

CAS No. 740842-79-9
Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
IUPAC Name 7-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Standard InChI InChI=1S/C10H12N2O2.ClH/c13-12(14)9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11H,1-3,6H2;1H
Standard InChI Key QLAWBZXOYSLVIY-UHFFFAOYSA-N
SMILES C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl
Canonical SMILES C1CCNC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl

Introduction

Structural Characteristics

Molecular Identity and Properties

The molecular formula of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can be represented as C₁₀H₁₂N₂O₂·HCl. The free base form (without HCl) has a molecular weight of 192.21 g/mol as reported in chemical databases . With the addition of the hydrochloride group, the molecular weight would increase to approximately 228.67 g/mol, comparable to the structurally similar 8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride .

The compound's structure features several key elements:

  • A benzene ring fused to a seven-membered azepine ring

  • A nitro group (-NO₂) at position 7 of the benzene ring

  • A secondary amine (NH) at position 1

  • Four saturated carbon atoms in positions 2, 3, 4, and 5

  • Present as a hydrochloride salt

Structural Comparison with Related Compounds

Several structurally related compounds provide context for understanding 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride:

CompoundKey Structural DifferencesMolecular FormulaMolecular Weight (g/mol)
7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (free base)No hydrochlorideC₁₀H₁₂N₂O₂192.21
8-nitro-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochlorideNitro group at position 8C₁₀H₁₂N₂O₂·HCl228.67
7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepineDifferent ring fusion ([d] vs [b]), additional methano bridgeC₁₁H₁₂N₂O₂204.22
7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepineNitrogen at position 3 rather than position 1C₁₀H₁₂N₂O₂192.21

The position of the nitro substituent (7 versus 8) likely influences the electronic distribution within the molecule, potentially affecting its chemical reactivity and biological interactions. Similarly, the presence of the hydrochloride salt form impacts physical properties, particularly solubility profiles in various solvents .

Synthesis Methods

Nitration and Salt Formation

A more directly relevant synthetic approach can be inferred from the preparation of the related 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine, which involves nitration of the parent benzazepine structure. The documented procedure includes:

  • Cooling 2,3,4,5-tetrahydro-1H-3-benzazepine to 0°C

  • Addition of concentrated H₂SO₄

  • Dropwise addition of concentrated HNO₃

  • Stirring for 2 hours at 0°C

  • Pouring onto ice/water

  • Basification with solid NaOH

  • Extraction with ethyl acetate

  • Evaporation of solvent to yield 7-nitro-2,3,4,5-tetrahydro-1H-3-benzazepine as a brown oil

This procedure resulted in a yield of approximately 25% for the nitrated product. While this approach targets a compound with the nitrogen atom at position 3 rather than position 1, similar nitration conditions could potentially be applied to 2,3,4,5-tetrahydro-1H-benzo[b]azepine to yield the 7-nitro derivative.

Conversion to the hydrochloride salt would typically involve dissolving the free base in an appropriate solvent and treating it with hydrogen chloride (gaseous or in solution), followed by isolation of the precipitated salt.

Chemical Properties

Physical and Chemical Characteristics

Based on the properties of structurally similar compounds, 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride likely exhibits the following characteristics:

  • Physical state: Likely a crystalline solid at room temperature

  • Color: Possibly yellow to light brown, typical for aromatic nitro compounds

  • Solubility: Enhanced water solubility compared to the free base form due to the hydrochloride salt formation

  • Stability: Potentially sensitive to light and oxidation, as is common for many nitro-aromatic compounds

Pharmacological Profile

Structure-Activity Relationships

The position and nature of substituents on the benzazepine scaffold significantly influence biological activity. For NOS inhibition, key structural features that may be relevant include:

The 7-nitro substituent in the target compound likely influences its receptor binding properties and enzyme interactions, potentially conferring unique pharmacological characteristics compared to other positional isomers or differently substituted analogs.

Analytical Methods

Identification and Characterization Techniques

Standard analytical techniques for the identification and characterization of 7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride would typically include:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, with expected characteristic signals for the aromatic protons, the tetrahydro ring protons, and the NH proton

  • Infrared (IR) Spectroscopy: For identification of functional groups, particularly the nitro group (expected strong bands around 1520-1550 cm⁻¹ and 1345-1385 cm⁻¹)

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification

  • Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment

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